![molecular formula C8H7ClN2O4 B169116 Ethyl 6-chloro-5-nitronicotinate CAS No. 171876-22-5](/img/structure/B169116.png)
Ethyl 6-chloro-5-nitronicotinate
Overview
Description
Ethyl 6-chloro-5-nitronicotinate is a chemical compound with the molecular formula C8H7ClN2O4 . It is a solid substance and has a molecular weight of 230.61 .
Molecular Structure Analysis
The InChI code for Ethyl 6-chloro-5-nitronicotinate is 1S/C8H7ClN2O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 6-chloro-5-nitronicotinate is a solid substance . It should be stored at 0-8 °C . The compound has a molecular weight of 230.61 .Scientific Research Applications
Environmental Science
Lastly, Ethyl 6-chloro-5-nitronicotinate can be used in environmental science research to study degradation pathways of nitroaromatic compounds. Understanding its breakdown can provide insights into the environmental impact and the development of bioremediation strategies for similar pollutants.
These applications highlight the versatility and importance of Ethyl 6-chloro-5-nitronicotinate in various fields of scientific research. Its reactivity and functional groups make it a compound of interest for ongoing and future studies .
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of Ethyl 6-chloro-5-nitronicotinate is currently unknown due to the lack of comprehensive studies . The compound’s interaction with its targets and any resulting changes remain to be elucidated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of ethyl 6-chloro-5-nitronicotinate is currently unavailable .
properties
IUPAC Name |
ethyl 6-chloro-5-nitropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGYARAKIVLQAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396369 | |
Record name | Ethyl 6-chloro-5-nitronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
171876-22-5 | |
Record name | Ethyl 6-chloro-5-nitronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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